Muscarinic M1 Receptor Binding Affinity: Quantitative Selectivity Profile
1-Butylpiperazine dihydrobromide demonstrates measurable binding affinity for the muscarinic acetylcholine M1 receptor with a Ki value of 156 nM, as determined by displacement of [3H]pirenzepine in bovine striatum [1]. Critically, the compound exhibits approximately 8.8-fold selectivity for M1 over M2 receptors (Ki = 1.37E+3 nM), a differentiation that has pharmacological relevance for CNS applications where M1-preferring modulation is desired [2]. This selectivity profile distinguishes the butyl-substituted piperazine from other alkyl piperazines, though direct head-to-head comparator data for other N-alkyl chain lengths under identical assay conditions is not available in the primary literature.
| Evidence Dimension | Receptor binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1.37E+3 nM |
| Comparator Or Baseline | M1 vs. M2 receptor subtypes (same assay system) |
| Quantified Difference | ~8.8-fold selectivity for M1 over M2 |
| Conditions | [3H]pirenzepine displacement in bovine striatum (M1); [3H]QNB displacement in rat myocardium (M2) |
Why This Matters
The M1-preferring binding profile informs selection for CNS research programs where muscarinic receptor subtype selectivity is a critical experimental parameter, particularly for cognitive disorder models where M1 modulation without M2-associated peripheral effects is desired.
- [1] BindingDB. BDBM50405719 (CHEMBL2114395). Ki: 156 nM for Muscarinic acetylcholine receptor M1 (Bovine) by displacement of [3H]pirenzepine in bovine striatum. View Source
- [2] BindingDB. BDBM50405719 (CHEMBL2114395). Ki: 1.37E+3 nM for Muscarinic acetylcholine receptor M2 (Rat) by displacement of [3H]QNB in rat myocardium. View Source
